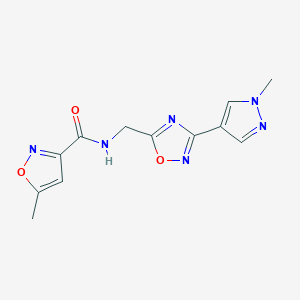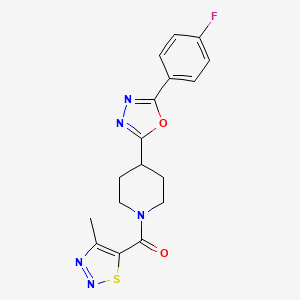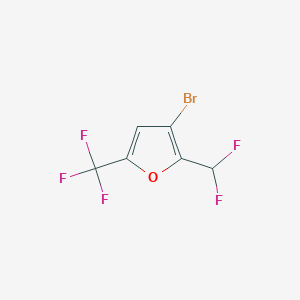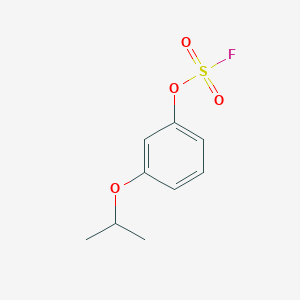
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic compound characterized by its intricate molecular structure. Known for its unique combination of isoxazole, oxadiazole, and pyrazole rings, this compound has sparked interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves the sequential assembly of its distinct rings. The process might start with the formation of the pyrazole ring, followed by the oxadiazole ring and finally integrating these with the isoxazole framework. The key steps often include:
Condensation reactions: to form the core rings.
Methylation reactions: to introduce the methyl groups.
Amidation: to attach the carboxamide group.
Industrial Production Methods
Industrial synthesis methods are optimized for scalability and cost-efficiency. These methods often employ automated systems to carry out the reactions under controlled conditions, ensuring high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential techniques utilized to enhance efficiency and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may target the oxadiazole ring, converting it to its reduced form.
Substitution: : Halogenation and nitration are common substitution reactions that can modify the aromatic rings within the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: : Chlorine (Cl2), bromine (Br2), nitronium ion (NO2+).
Major Products
Oxidized forms include derivatives with hydroxyl groups or ketones.
Reduced forms might feature amine or hydroxyl groups.
Substituted products could have halogen atoms or nitro groups replacing hydrogen atoms on the aromatic rings.
Applications De Recherche Scientifique
The compound has diverse applications in several research areas:
Chemistry: : Utilized as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, displaying antimicrobial, antifungal, and anticancer activities.
Medicine: : Explored as a lead compound for drug development due to its potential therapeutic properties.
Industry: : Used in the development of specialty chemicals and materials, such as novel polymers and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and DNA molecules.
Pathways: : Can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other compounds with similar functional groups, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide stands out due to the specific arrangement and combination of its rings, imparting unique physicochemical properties and biological activities.
Similar Compounds
1,2,4-oxadiazole derivatives: : Similar in structure but differ in the substitution pattern and ring fusion.
Isoxazole derivatives: : Share the isoxazole ring but vary in the other substituents and functional groups.
Pyrazole derivatives: : Contain the pyrazole ring, yet differ in their additional rings and substituents.
Propriétés
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-3-9(16-20-7)12(19)13-5-10-15-11(17-21-10)8-4-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASICGQNTLAOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)

![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/new.no-structure.jpg)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)


![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)



![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
